{[2-(Benzyloxy)phenyl]methyl}(prop-2-en-1-yl)amine hydrochloride
Overview
Description
Scientific Research Applications
Reaction and Synthesis Studies
Formation of Cyclic Phosphonic Analogues : The reaction of dimethyl 2-methyl- and dimethyl 2-phenyl-4-oxo-4H-chromen-3-yl-phosphonate with various amines, including those similar in structure to “[2-(Benzyloxy)phenyl]methyl}(prop-2-en-1-yl)amine hydrochloride”, resulted in novel cyclic phosphonic analogues (Budzisz & Pastuszko, 1999).
Mechanochemical Synthesis of Chalcone Derivatives : A study on the mechanochemical synthesis of chalcone derivatives, such as (2E)-3-[4-(Benzyloxy)phenyl]-1-(thiophen-2-yl)prop‑2-en-1-one, highlights an efficient synthesis method for compounds with structural similarities to “[2-(Benzyloxy)phenyl]methyl}(prop-2-en-1-yl)amine hydrochloride” (Praveena et al., 2019).
Pharmacological Characterization
Kinase Inhibitor Studies : TG100435, a compound structurally related to “[2-(Benzyloxy)phenyl]methyl}(prop-2-en-1-yl)amine hydrochloride”, was studied as a novel multi-targeted Src family kinase inhibitor. Its pharmacokinetics and metabolism in different species were analyzed, providing insights into the potential therapeutic applications of similar compounds (Hu et al., 2007).
Evaluation of DNA Repair Enzyme Activity : A study synthesized labelled analogues of 6-benzyloxy-9H-purin-2-ylamine derivatives for quantifying the MGMT status of tumor and non-target tissue in vivo. These analogues are structurally related to “[2-(Benzyloxy)phenyl]methyl}(prop-2-en-1-yl)amine hydrochloride” and highlight its potential in cancer research (Schirrmacher et al., 2002).
Chemical Properties and Analysis
Molecular Docking and Antifungal Evaluation : A study on the antifungal activity of 5-(4-(Benzyloxy)substituted phenyl)-3-((phenylamino)methyl)-1,3,4-oxadiazole-2(3H)-thiones, which are structurally related to “[2-(Benzyloxy)phenyl]methyl}(prop-2-en-1-yl)amine hydrochloride”, involved molecular docking and biological evaluation against various fungal strains, showcasing potential antimicrobial applications (Nimbalkar et al., 2016).
Synthesis and Biological Activity of Derivatives : Another study synthesized and characterized derivatives like 1-((benzo[d]thiazol-2-yl) methyl)-4,5-dihydro-3-methyl-N-phenyl-1H-pyrazol-5-imine, which bear structural resemblance to “[2-(Benzyloxy)phenyl]methyl}(prop-2-en-1-yl)amine hydrochloride”. Their biological activity was also explored, suggesting potential in the development of new pharmacological agents (Uma et al., 2017).
Mechanism of Action
Target of Action
Similar compounds have been associated with antidepressant activity , suggesting potential targets within the central nervous system, such as neurotransmitter receptors or transporters.
Mode of Action
It’s worth noting that many antidepressants work by modulating the activity of neurotransmitters in the brain . They can inhibit the reuptake of neurotransmitters like serotonin, norepinephrine, and dopamine, thereby increasing their availability in the synaptic cleft and enhancing neurotransmission .
Result of Action
If it does indeed function as an antidepressant, it could potentially lead to enhanced neurotransmission and improved mood .
Biochemical Analysis
Biochemical Properties
Based on its structural similarity to other benzyloxyphenyl compounds, it can be hypothesized that it may interact with various enzymes, proteins, and other biomolecules . The nature of these interactions could be influenced by the compound’s benzyloxyphenyl group, which is known to participate in various chemical reactions .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is possible that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Similar compounds have been shown to interact with various enzymes and cofactors, influencing metabolic flux and metabolite levels .
Properties
IUPAC Name |
N-[(2-phenylmethoxyphenyl)methyl]prop-2-en-1-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO.ClH/c1-2-12-18-13-16-10-6-7-11-17(16)19-14-15-8-4-3-5-9-15;/h2-11,18H,1,12-14H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDZNTGYHKSQABL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCC1=CC=CC=C1OCC2=CC=CC=C2.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1049678-32-1 | |
Record name | Benzenemethanamine, 2-(phenylmethoxy)-N-2-propen-1-yl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1049678-32-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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